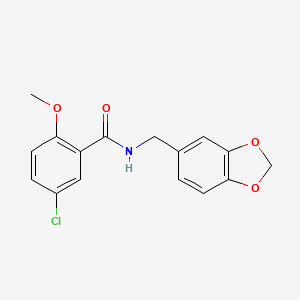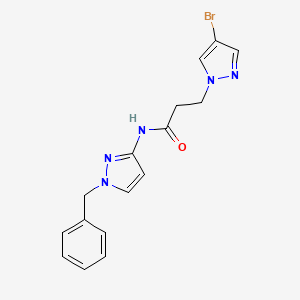![molecular formula C17H17ClN2OS B5763945 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol
Vue d'ensemble
Description
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol, also known as TCS 401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 acts as a modulator of the activity of certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. By binding to these receptors, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 can regulate the release of neurotransmitters, leading to its potential therapeutic effects in various neurological and psychiatric disorders. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to its potential anti-cancer effects.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of oxidative stress. These effects have been observed in both in vitro and in vivo studies, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 in lab experiments is its ability to selectively target certain receptors and enzymes, making it a useful tool for investigating the mechanisms of various neurological, psychiatric, and cancer-related disorders. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions related to 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401, including further investigation of its potential therapeutic applications in various fields of medicine, the development of more selective and less toxic analogs, and the exploration of its potential as a diagnostic tool for certain disorders. Additionally, more research is needed to fully understand the mechanisms underlying its biochemical and physiological effects.
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 is a chemical compound that has shown potential as a therapeutic agent in various fields of medicine. Its ability to modulate the activity of certain receptors and enzymes has led to its investigation as a potential treatment for anxiety, depression, schizophrenia, and cancer. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 can be synthesized through the reaction of 4-(3-chlorophenyl)piperazine with carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401.
Applications De Recherche Scientifique
2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. Its ability to modulate the activity of certain receptors in the brain has led to its investigation as a potential treatment for anxiety, depression, and schizophrenia. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol 401 has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-4-3-5-14(12-13)19-8-10-20(11-9-19)17(22)15-6-1-2-7-16(15)21/h1-7,12,21H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMLRCVOXXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333547 | |
| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](2-hydroxyphenyl)methanethione | |
CAS RN |
585561-70-2 | |
| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)



![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
